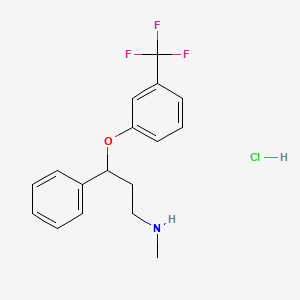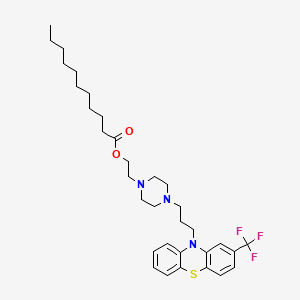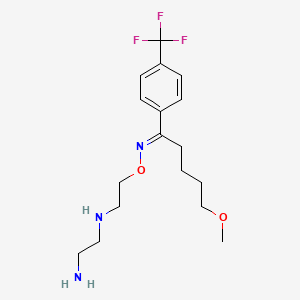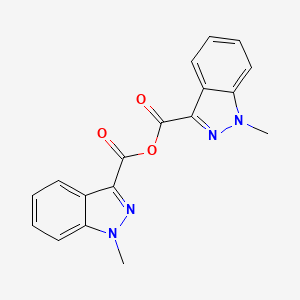
Deterenol acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deterenol acetate is an impurity of Deterenol . It has the molecular formula C13H21NO4 and a molecular weight of 255.314 . The IUPAC name is acetic acid;4- [1-hydroxy-2- (propan-2-ylamino)ethyl]phenol .
Molecular Structure Analysis
The InChI Key for this compound is RQAISLPMVAAADT-UHFFFAOYSA-N . The InChI is InChI=1S/C11H17NO2.C2H4O2/c1-8(2)12-7-11(14)9-3-5-10(13)6-4-9;1-2(3)4/h3-6,8,11-14H,7H2,1-2H3;1H3,(H,3,4) .
Physical and Chemical Properties Analysis
This compound is a white powder . Its melting range is 123-128 °C . Other physical and chemical properties such as boiling point, density, flashpoint, solubility in water, vapor pressure, viscosity, and pH-value are not available .
科学的研究の応用
Activated Sludge and Acetate-Fed Granules for Phenol Biodegradation : A study by Tay, Moy, Maszenan, and Tay (2005) in "Applied Microbiology and Biotechnology" explored the use of activated sludge and acetate-fed granules as microbial inocula for phenol biodegradation. This research highlights the effectiveness of granules over activated sludge for treating toxic wastewaters, which could be relevant in understanding the broader applications of acetate-related compounds in biodegradation processes (Tay, Moy, Maszenan, & Tay, 2005).
Rapid Cultivation of Aerobic Phenol-Degrading Granules : In a study by Tay, Moy, Jiang, and Tay (2005) published in "Journal of Biotechnology", the researchers evaluated the use of aerobic acetate-fed microbial granules to develop stable aerobic phenol-degrading granules. This study demonstrates the potential of using acetate-fed granules for rapid adaptation to toxic substrates, which could be relevant for applications involving detoxification or waste treatment processes (Tay, Moy, Jiang, & Tay, 2005).
Gas Chromatographic Analysis of Phenols by Direct Acetylation : Coutts, Hargesheimer, and Pasutto (1979) in "Journal of Chromatography A" discussed a method for analyzing trace phenols through direct acetylation in aqueous solution. This method provides insight into the use of acetate esters for improved chromatographic characteristics in the analysis of phenolic compounds, which might be related to the analytical applications of acetate derivatives (Coutts, Hargesheimer, & Pasutto, 1979).
Biodegradation of Phenolic Compounds Using Microbial Fuel Cells : Hedbávná, Rolfe, Huang, and Thornton (2016) in "Bioresource Technology" conducted a study on the biodegradation of phenolic compounds in contaminated groundwater using bioelectrochemical systems. The study mentions the use of acetate as an electron donor, which could be relevant in understanding the role of acetate compounds in biodegradation and environmental remediation processes (Hedbávná, Rolfe, Huang, & Thornton, 2016).
Safety and Hazards
Deterenol acetate has not been approved for use in humans in the United States . It has been linked to reports of adverse events, including nausea, vomiting, sweating, agitation, palpitations, chest pain, and cardiac arrest . In case of fire, hazardous decomposition products such as carbon oxides (CO, CO2), nitrogen oxides (NOx) may be produced .
作用機序
Target of Action
Deterenol acetate primarily targets the beta-adrenoceptors . Beta-adrenoceptors are a class of G-protein coupled receptors that are targets of the hormone adrenaline and noradrenaline. They play a crucial role in the regulation of heart function, smooth muscle relaxation, and energy metabolism.
Result of Action
The activation of beta-adrenoceptors by this compound can lead to a variety of physiological effects. It has been reported to be an effective nonmydriatic and nonmiotic hypotensive agent, which can be used in antiglaucoma treatment . The use of deterenol may cause adverse events, including nausea, vomiting, sweating, agitation, palpitations, chest pain, and cardiac arrest .
生化学分析
Biochemical Properties
It is known to be a salt of Deterenol , which is a nonmydriatic and nonmiotic hypotensive agent with intraocular pressure effects similar to epinephrine bitartrate
Cellular Effects
Deterenol acetate has been found in weight loss or sports supplements . Its use in humans has not been approved in the United States due to reports of adverse events, including nausea, vomiting, sweating, agitation, palpitations, chest pain, and cardiac arrest
Molecular Mechanism
It is known to be a salt of Deterenol
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It has been found in weight loss or sports supplements , suggesting that it may have some long-term effects on cellular function
Metabolic Pathways
It is known to be a salt of Deterenol , suggesting that it may interact with enzymes or cofactors and have effects on metabolic flux or metabolite levels.
特性
IUPAC Name |
acetic acid;4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.C2H4O2/c1-8(2)12-7-11(14)9-3-5-10(13)6-4-9;1-2(3)4/h3-6,8,11-14H,7H2,1-2H3;1H3,(H,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAISLPMVAAADT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=C(C=C1)O)O.CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1644449-83-1 |
Source


|
| Record name | Deterenol acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1644449831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DETERENOL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLO5PSU8OW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B602298.png)












